molecular formula C20H24BrNO2 B4005265 N-benzyl-2-(4-bromo-2-methylphenoxy)-N-tert-butylacetamide

N-benzyl-2-(4-bromo-2-methylphenoxy)-N-tert-butylacetamide

Cat. No.: B4005265
M. Wt: 390.3 g/mol
InChI Key: DCAYTHIXSYPQDP-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-bromo-2-methylphenoxy)-N-tert-butylacetamide is a synthetic organic compound characterized by its unique chemical structure

Scientific Research Applications

N-benzyl-2-(4-bromo-2-methylphenoxy)-N-tert-butylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-bromo-2-methylphenoxy)-N-tert-butylacetamide typically involves a multi-step process. The starting materials include 4-bromo-2-methylphenol, benzylamine, and tert-butyl bromoacetate. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or potassium carbonate.

  • Step 1: Formation of 4-bromo-2-methylphenoxyacetic acid

    • React 4-bromo-2-methylphenol with chloroacetic acid in the presence of a base like sodium hydroxide.
    • The reaction is carried out under reflux conditions for several hours.
  • Step 2: Esterification

    • The resulting 4-bromo-2-methylphenoxyacetic acid is esterified with tert-butyl alcohol using a catalyst such as sulfuric acid.
    • The reaction mixture is heated under reflux until the ester is formed.
  • Step 3: Amidation

    • The ester is then reacted with benzylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
    • The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-bromo-2-methylphenoxy)-N-tert-butylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-bromo-2-methylphenoxy)-N-tert-butylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-nitroaniline
  • N-(4-bromo-2-nitrophenyl)acetamide
  • 4-bromoacetanilide

Uniqueness

N-benzyl-2-(4-bromo-2-methylphenoxy)-N-tert-butylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-benzyl-2-(4-bromo-2-methylphenoxy)-N-tert-butylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrNO2/c1-15-12-17(21)10-11-18(15)24-14-19(23)22(20(2,3)4)13-16-8-6-5-7-9-16/h5-12H,13-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAYTHIXSYPQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)N(CC2=CC=CC=C2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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